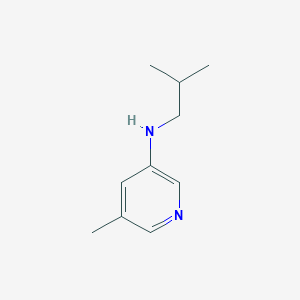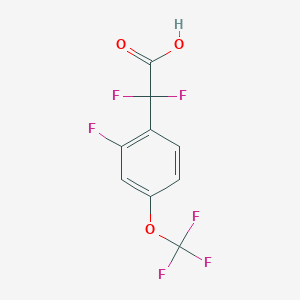
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C9H5F5O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Preparation Methods
The synthesis of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzene with difluoroacetic acid in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various fluorinated products
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
When compared to similar compounds, 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid stands out due to its high fluorine content and unique structural features. Similar compounds include:
4-(Trifluoromethoxy)phenylacetic acid: Lacks the difluoro substitution, resulting in different reactivity and applications.
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with variations in the position of fluorine atoms, leading to distinct chemical properties
Properties
Molecular Formula |
C9H4F6O3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H4F6O3/c10-6-3-4(18-9(13,14)15)1-2-5(6)8(11,12)7(16)17/h1-3H,(H,16,17) |
InChI Key |
CFLZBTWPYGNLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


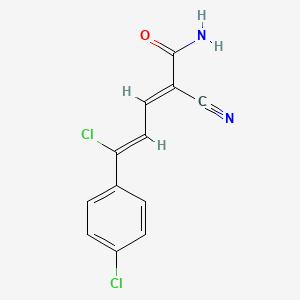
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
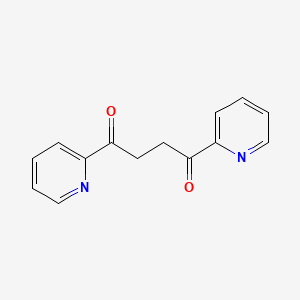

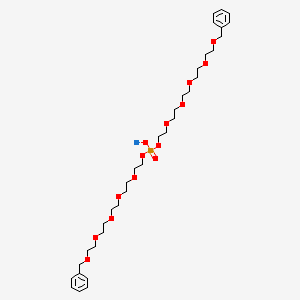
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
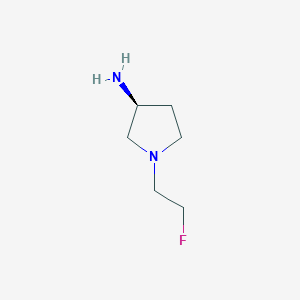
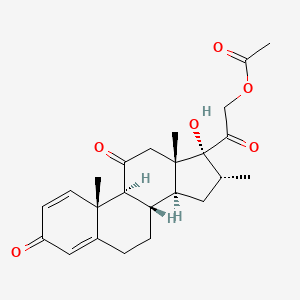
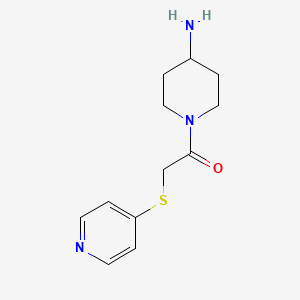
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
